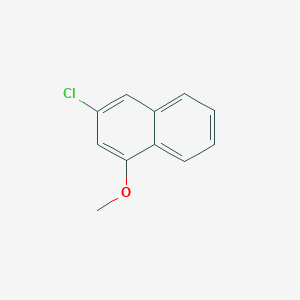

3-Chloro-1-methoxynaphthalene

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H9ClO |

|---|---|

Poids moléculaire |

192.64 g/mol |

Nom IUPAC |

3-chloro-1-methoxynaphthalene |

InChI |

InChI=1S/C11H9ClO/c1-13-11-7-9(12)6-8-4-2-3-5-10(8)11/h2-7H,1H3 |

Clé InChI |

UWYRQQYFRIBRJN-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC(=CC2=CC=CC=C21)Cl |

Origine du produit |

United States |

Synthetic Methodologies and Advanced Reaction Strategies for 3 Chloro 1 Methoxynaphthalene

Regioselective Synthesis Approaches

The regioselective construction of the 3-chloro-1-methoxy-substituted naphthalene (B1677914) skeleton can be approached from two primary directions: by introducing the chlorine atom onto a pre-existing methoxynaphthalene or by adding the methoxy (B1213986) group to a chlorinated naphthalene scaffold.

Direct Chlorination of Substituted Naphthalene Precursors

The direct chlorination of 1-methoxynaphthalene (B125815) presents significant regiochemical challenges. The methoxy group is a powerful ortho-, para-directing group, meaning that electrophilic attack is electronically favored at positions 2 and 4. Consequently, direct chlorination methods typically yield isomers other than the desired 3-chloro product.

Research into the iron(III)-catalyzed chlorination of activated arenes demonstrates this principle. When 1-methoxynaphthalene is treated with N-chlorosuccinimide (NCS) in the presence of an iron(III) chloride catalyst, the reaction selectively produces 1-chloro-4-methoxynaphthalene (B82660) in high yield. acs.org This highlights the strong directing effect of the methoxy group towards the para position.

Similarly, alternative chlorinating systems have been explored. A reagent generated in situ from [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) and aluminum chloride (AlCl₃) has been used for the ortho-chlorination of phenol (B47542) ethers. researchgate.net In the case of 1-methoxynaphthalene, this system yields the ortho-substituted product, 2-chloro-1-methoxynaphthalene (B1626322). researchgate.net Studies on the reaction of 1-methoxynaphthalene with free chlorine in aqueous solutions also indicate that the kinetics are favorable for substitution, but control over the position is dictated by the activating methoxy group. acs.org

These findings collectively underscore that the direct chlorination of 1-methoxynaphthalene is not a viable pathway to obtaining the 3-chloro isomer due to the inherent electronic directing effects of the methoxy substituent.

Table 1: Representative Outcomes of Direct Chlorination of 1-Methoxynaphthalene

| Chlorinating Agent/System | Catalyst/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|

| N-Chlorosuccinimide (NCS) | FeCl₃, 60 °C, 18 h | 1-Chloro-4-methoxynaphthalene | 91% | acs.org |

Introduction of Methoxy Functionality onto Halogenated Naphthalene Scaffolds

An alternative regioselective strategy involves introducing the methoxy group onto a dichlorinated naphthalene precursor via nucleophilic aromatic substitution (SNAr). This approach requires a naphthalene ring that is sufficiently activated towards nucleophilic attack by a methoxide (B1231860) source. The starting material of choice would ideally be 1,3-dichloronaphthalene.

While direct methoxylation of simple dichloronaphthalenes is not extensively documented, related transformations on activated systems provide proof of principle. For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with methanol (B129727) in the presence of triethylamine (B128534) yields 2-chloro-3-methoxy-1,4-naphthoquinone. scielo.br In this case, the electron-withdrawing quinone carbonyl groups activate the chlorinated positions, facilitating nucleophilic substitution by methanol. scielo.br

This reaction demonstrates that a methoxy group can be introduced onto a chlorinated naphthalene ring, displacing a chlorine atom. For the synthesis of 3-chloro-1-methoxynaphthalene, this pathway would necessitate starting with 1,3-dichloronaphthalene. The success of such a reaction would depend on the relative reactivity of the C1 and C3 positions and the use of conditions, potentially involving a copper catalyst, to promote the SNAr reaction. Photolysis of chloronaphthalenes in methanol has also been observed to produce methoxynaphthalenes, although this often leads to a mixture of products. cdnsciencepub.com

Table 2: Example of Methoxylation on a Chlorinated Naphthalene System

| Starting Material | Reagents | Product | Yield | Reference |

|---|

Indirect Synthetic Pathways and Functional Group Interconversions

Indirect methods, which construct the naphthalene ring system from acyclic or monocyclic precursors, offer powerful alternatives for controlling substituent placement.

Aryne-Mediated Cycloaddition Reactions

Aryne chemistry provides a robust method for the synthesis of polysubstituted aromatic compounds. rsc.org A relevant strategy for this compound could involve the generation of a substituted benzyne (B1209423) or naphthyne intermediate followed by a cycloaddition reaction.

One documented reaction generates the aryne intermediate 1-methoxy-2,3-dehydronaphthalene from 2-chloro-1-methoxynaphthalene using a strong base like lithium diisopropylamide (LDA). arkat-usa.org This highly reactive aryne is then trapped in situ with a 3-cyanophthalide to produce a 1-methoxynaphthacene-5,12-dione. arkat-usa.org While this reaction consumes a related starting material, it validates the formation of the key 1-methoxy-2,3-dehydronaphthalene intermediate, which is crucial for a potential synthesis. A synthetic design could envision the reaction of this aryne with a suitable four-carbon synthon to construct the second ring of the naphthalene system with the desired chlorine atom at C3.

More general aryne-based methods, such as the [4+2] cycloaddition between arynes and 2-pyrones, have been developed to create highly substituted naphthalenes. rsc.org This strategy involves the Diels-Alder reaction of the aryne with the diene system of the 2-pyrone, followed by a decarboxylative aromatization. rsc.org Applying this to the synthesis of this compound would require a suitably substituted aryne and pyrone to achieve the correct final substitution pattern.

Table 3: Aryne-Mediated Synthesis of a Naphthacenedione

| Aryne Precursor | Base | Aryne Intermediate | Trapping Agent | Product | Yield | Reference |

|---|

Transformations of Cyclobutene (B1205218) Derivatives leading to Naphthalene Structures

The ring-opening of strained cyclobutene rings offers a unique entry to naphthalene systems. A notable example is the thermal rearrangement of 4-aryl-3-chloro-2-hydroxy-2-cyclobuten-1-ones. acs.org These cyclobutene derivatives can be synthesized via the Friedel-Crafts reaction between an arene and 3-chloro-3-cyclobutene-1,2-dione (semisquaric chloride). acs.org

Specifically, the thermolysis of the corresponding chloroenol methyl ethers, 4-aryl-3-chloro-2-methoxy-2-cyclobuten-1-ones, in refluxing m-xylene (B151644) leads to the formation of 3-chloro-1-hydroxy-2-methoxynaphthalenes. acs.org This electrocyclic ring-opening followed by aromatization establishes the naphthalene core with the desired C3 chlorine substituent. Although this particular reaction yields a hydroxynaphthalene, the strategic placement of the chlorine atom is achieved. Conversion of the resulting hydroxyl group to a methoxy group would be a subsequent step. This pathway demonstrates a powerful method for controlling the regiochemistry through a strained-ring intermediate.

Table 4: Naphthalene Synthesis via Thermolysis of Cyclobutene Derivatives

| Cyclobutene Precursor | Conditions | Product Type | Reference |

|---|

Catalytic Strategies in this compound Synthesis

Modern transition-metal catalysis offers a plethora of methods for constructing substituted aromatic rings. thieme-connect.comthieme-connect.com Although direct catalytic syntheses of this compound are not explicitly detailed, several general strategies could be adapted for its preparation. These methods often involve the annulation of simpler, appropriately functionalized precursors. researchgate.netacs.org

Palladium-catalyzed reactions are particularly powerful. For example, the carboannulation of internal alkynes and o-allylaryl halides provides a route to polysubstituted naphthalenes. thieme-connect.com A theoretical synthesis of the target molecule could involve a palladium-catalyzed reaction between an internal alkyne and a benzene (B151609) derivative bearing both an allyl group and a halogen, with the substituents positioned to yield the desired 1,3-disubstituted pattern on the newly formed ring.

Rhodium-catalyzed reactions, such as the coupling of alkynes and arylboronic acids, also provide access to 1,2,3,4-tetrasubstituted naphthalenes. thieme-connect.com By carefully selecting the substitution patterns on the arylboronic acid and the alkyne, one could potentially construct the this compound framework. These catalytic methods offer high efficiency and functional group tolerance, making them attractive for complex target synthesis.

Table 5: Overview of General Catalytic Strategies for Naphthalene Synthesis

| Catalytic System | Reaction Type | Precursors | Product Type | Reference |

|---|---|---|---|---|

| Palladium Acetate | Carboannulation | Internal Alkynes, o-Allylaryl Halides | Polysubstituted Naphthalenes | thieme-connect.com |

| Rhodium Complex | Annulation/Coupling | Alkynes, Arylboronic Acids | Tetrasubstituted Naphthalenes | thieme-connect.com |

Metal-Catalyzed Halogenation and Functionalization

Metal-catalyzed reactions are pivotal for the regioselective introduction of functional groups onto aromatic scaffolds. In the context of synthesizing substituted naphthalenes, transition metals like iron, copper, and palladium offer powerful catalytic activities for C-H functionalization and halogenation.

Iron(III)-catalyzed chlorination has emerged as a general and regioselective method for activated arenes, including methoxy-substituted aromatics. acs.orgresearchgate.net This transformation typically employs a combination of an iron(III) salt, such as iron(III) triflimide or iron(III) chloride, and a chlorine source like N-chlorosuccinimide (NCS). acs.orgresearchgate.net The iron(III) center functions as a potent Lewis acid, activating the NCS and facilitating the electrophilic chlorination of the electron-rich naphthalene ring. acs.orgresearchgate.net For a substrate like 1-methoxynaphthalene, electrophilic substitution is generally directed to the activated ortho (C2, C4) and para (C5) positions. Achieving substitution at the C3 position is less direct and often requires multi-step strategies or specialized directing groups.

Beyond direct halogenation, metal catalysts are instrumental in broader C-H functionalization reactions that can serve as pathways to halogenated derivatives. For instance, copper and gold catalysts have been utilized for the C(sp²)–H functionalization of 1-methoxynaphthalene with α-diazoesters. nih.govrsc.org While these reactions primarily demonstrate ortho-selectivity, they highlight the capacity of metal-carbene intermediates to react with the naphthalene core, a principle that can be adapted for other functionalizations. nih.govrsc.org Palladium catalysis, often in conjunction with directing groups, is another cornerstone of C-H activation, enabling the precise functionalization of specific C-H bonds, although this often targets the ortho position. acs.org

The table below summarizes representative metal-catalyzed halogenation reactions on activated arenes, illustrating the conditions and regioselectivity achieved.

| Catalyst | Substrate | Halogen Source | Solvent | Temp (°C) | Product(s) | Yield (%) | Ref |

| Fe(NTf2)3 | Anisole (B1667542) | NCS | [BMIM]NTf2/THF | 60 | 4-Chloroanisole | 98 | researchgate.net |

| Fe(NTf2)3 | 1-Methoxynaphthalene | NCS | [BMIM]NTf2/THF | 60 | 4-Chloro-1-methoxynaphthalene | 95 | researchgate.net |

| ZrCl4 | 1-Methoxynaphthalene | NFSI | CH2Cl2 | RT | Fluorinated products | N/A | unc.edu |

| Fe(NTf2)3 | 4-Bromoanisole | NCS | [BMIM]NTf2 | 70 | 4-Bromo-2-chloroanisole | 89 | acs.org |

NCS: N-chlorosuccinimide; NFSI: N-Fluorobenzenesulfonimide; Fe(NTf2)3: Iron(III) triflimide; [BMIM]NTf2: 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide.

Photoredox Catalysis in Related Methoxyarene Synthesis

Visible-light photoredox catalysis has become a powerful paradigm in organic synthesis, offering mild, selective, and efficient pathways for bond formation. mdpi.com This approach utilizes a photocatalyst (often an organic dye or a transition-metal complex) that, upon absorbing light, can initiate single-electron transfer (SET) processes to activate substrates. mdpi.comoup.com

For the synthesis of chloroarenes, photoredox methods provide an alternative to traditional electrophilic aromatic substitution. One strategy involves the oxidative C–H chlorination of aromatic compounds using a simple chloride salt, such as NaCl, as the chlorine source and a chemical oxidant like sodium persulfate (Na₂S₂O₈). rsc.org The reaction, initiated by a photocatalyst at room temperature, shows excellent selectivity for C(sp²)–H bonds. rsc.org The mechanism typically involves the photocatalyst oxidizing the chloride anion to a highly reactive chlorine radical, which then engages in the C-H chlorination of the arene.

Another photoredox approach uses N-chlorosuccinimide (NCS) as the chlorine source. Photocatalysis can activate NCS, generating a more reactive chlorinating intermediate. mdpi.com This has been successfully applied to the chlorination of various arenes. mdpi.com Furthermore, some methods achieve chlorination via an in situ bromination followed by a light-driven ipso-chlorination, a strategy that can offer high regioselectivity for electron-rich arenes. beilstein-journals.org

Methoxyarenes, including derivatives of 1-methoxynaphthalene, are excellent substrates for photoredox catalysis due to their electron-rich nature. unc.eduoup.com Studies have shown that simple methoxyarenes themselves can act as effective organic photoredox catalysts, leveraging their strong reducing power in an excited state. oup.com This catalytic activity has been demonstrated in various transformations, including C-H imidation and reductive coupling reactions. researchgate.netoup.com The application of photoredox catalysis to the direct, regioselective synthesis of this compound remains a specialized challenge, but the principles established in related systems provide a clear blueprint for future development.

| Photocatalyst | Substrate Type | Reagents | Key Transformation | Ref |

| Ir(ppy)₂(dtbbpy)PF₆ | Electron-rich arenes | NaCl, Na₂S₂O₈ | C(sp²)–H Chlorination | rsc.org |

| 4CzIPN | Methoxyarenes | HBr, O₂, HCl | ipso-Chlorination | beilstein-journals.org |

| Acridinium Salt | Methoxyarenes | Acetone Cyanohydrin | C-O Cyanation (CRA-SNAr) | unc.edu |

| Bismethoxybinaphthyl | Alkenes, Carbonyls | Various | Trifluoromethylation, Reductive Coupling | oup.com |

4CzIPN: 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of halogenated naphthalenes, this translates to the use of safer solvents and reagents, and the development of more atom-economical and energy-efficient reaction conditions.

Aqueous Media and Micellar Systems for Halogenation

One of the primary goals of green chemistry is to replace volatile organic compounds (VOCs) with more environmentally benign solvents, with water being the ideal choice. However, the low solubility of many organic substrates, such as naphthalenes, in water presents a significant challenge. Micellar catalysis addresses this issue by using surfactants to create aqueous colloidal dispersions. In these systems, surfactant molecules aggregate to form micelles, which have a hydrophobic core that can solubilize the organic substrate, and a hydrophilic exterior that allows them to be dispersed in water.

An efficient and greener protocol for the halogenation of naphthols and related compounds has been developed using aqueous micellar media. beilstein-journals.org This method employs cationic surfactants like cetyltrimethylammonium bromide (CTAB) or cetyltrimethylammonium chloride (CTAC) to facilitate the reaction. beilstein-journals.org The halogenation is achieved using an alkali metal halide (e.g., KBr or KCl) and hydrogen peroxide (H₂O₂), which serves as a clean oxidant. This system mimics the action of haloperoxidase enzymes by generating the active electrophilic halogen species in situ. beilstein-journals.org The use of water as the bulk solvent and the avoidance of toxic elemental halogens make this a significantly safer and more environmentally friendly procedure. beilstein-journals.org

Environmentally Benign Reagent Development

The development and use of less hazardous reagents is another cornerstone of green chemistry. Traditional aromatic halogenations often rely on elemental chlorine or bromine, which are toxic, corrosive, and generate stoichiometric amounts of hazardous acid byproducts. beilstein-journals.org

Modern approaches focus on alternative halogenating agents. As mentioned previously, N-halosuccinimides (e.g., NCS, NBS) are widely used as solid, stable, and easier-to-handle sources of electrophilic halogens. acs.orgunc.edu When paired with a catalytic amount of a Lewis acid, these reagents can efficiently halogenate activated aromatic rings under mild conditions with an easy workup, enhancing the green profile of the synthesis. unc.edu

The combination of hydrogen peroxide (H₂O₂) with alkali metal halides represents another significant advancement. beilstein-journals.org H₂O₂ is an ideal green oxidant because its only byproduct is water. This system avoids the need for pre-formed, hazardous halogenating agents and is inspired by natural enzymatic processes. beilstein-journals.org The development of such catalytic systems, which use benign oxidants to activate halide salts, is a key strategy in creating more sustainable chemical manufacturing processes for compounds like this compound.

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 1 Methoxynaphthalene

Electrophilic Aromatic Substitution Reactions

The introduction of new substituents to the 3-Chloro-1-methoxynaphthalene ring via electrophilic aromatic substitution is governed by the directing effects of the existing chloro and methoxy (B1213986) groups.

Regioselectivity Governing Principles in Substituted Naphthalenes

In electrophilic aromatic substitution of naphthalenes, the position of attack is determined by the stability of the resulting carbocation intermediate (the Wheland intermediate or σ-complex). Substitution at the 1-position (α-position) is generally favored over the 2-position (β-position) because the intermediate for α-substitution is better stabilized by resonance. stackexchange.com The positive charge can be delocalized over more positions while retaining a complete benzene (B151609) ring in the resonance structures. stackexchange.com

However, when substituents are already present on the naphthalene (B1677914) core, as in this compound, the regioselectivity becomes more complex. The outcome is a balance of several factors:

Directing Effects of Existing Substituents: The methoxy group (-OCH₃) at C1 is a powerful activating group and is ortho, para-directing. The chloro group (-Cl) at C3 is a deactivating group but is also ortho, para-directing. In this molecule, the methoxy group's activating effect dominates. It strongly directs incoming electrophiles to the ortho position (C2) and the para position (C4).

Steric Hindrance: The presence of existing groups can sterically hinder attack at adjacent positions. stackexchange.com For bulky electrophiles, attack at a less hindered position may be favored, even if it is electronically less preferred. stackexchange.com

Kinetic vs. Thermodynamic Control: Reaction conditions can influence the final product distribution. Lower temperatures often favor the kinetically controlled product (the one formed fastest), while higher temperatures can allow for equilibration to the more stable, thermodynamically controlled product.

For this compound, the powerful activating and directing effect of the C1-methoxy group is the primary determinant of regioselectivity. Electrophilic attack is strongly favored at the C4 position, which is para to the methoxy group, and to a lesser extent at the C2 position, which is ortho to the methoxy group.

Halogenation Pathways and Directed Ortho-Metalation

Halogenation: The halogenation of methoxynaphthalenes demonstrates the principles of regioselectivity. For instance, the iron(III)-catalyzed chlorination of 2-methoxynaphthalene (B124790) with N-chlorosuccinimide (NCS) yields 1-chloro-2-methoxynaphthalene (B175985) with high regioselectivity, highlighting the directing power of the methoxy group to the adjacent ortho position. acs.org A similar outcome is expected for this compound, where halogenation would preferentially occur at the C4 position due to the strong para-directing effect of the C1-methoxy group. Greener halogenation methods using hydrogen peroxide and alkali metal halides in aqueous micellar media have also been developed for naphthol derivatives, offering high yields and regioselectivity. scirp.orgscirp.org

Directed ortho-Metalation (DoM): Directed ortho-metalation is a powerful synthetic strategy that achieves high regioselectivity in the functionalization of aromatic rings. wikipedia.org The reaction uses a directing metalation group (DMG), which contains a heteroatom that can coordinate to an organolithium reagent (like n-butyllithium), directing the deprotonation (lithiation) to the adjacent ortho position. wikipedia.orgharvard.edu The resulting aryllithium intermediate can then be quenched with an electrophile to introduce a new substituent specifically at that site.

The methoxy group is a well-established and effective DMG. wikipedia.orgresearchgate.net In the case of 1-methoxynaphthalene (B125815), lithiation occurs regioselectively at the C2 position when using reagents like n-BuLi/TMEDA, which favors the kinetically controlled product. For this compound, the methoxy group at C1 would direct lithiation to the C2 position. This provides a pathway to introduce a wide variety of electrophiles specifically at C2, a position that might be less accessible through classical electrophilic substitution, which favors the C4 position.

Table 1: Regioselectivity in Related Naphthalene Halogenations

| Substrate | Reagents | Position of Halogenation | Yield | Reference |

|---|---|---|---|---|

| 2-Methoxynaphthalene | FeCl₃, NCS, [BMIM]NTf₂, THF | 1- (ortho to -OCH₃) | 90% | acs.org |

| 1-Methoxynaphthalene | FeCl₃, NCS, Petroleum Ether/Ethyl Acetate | 4- (para to -OCH₃) | 91% | acs.org |

| β-Naphthol | H₂O₂, KBr, CTAB (aqueous) | 1- (ortho to -OH) | 94% | scirp.org |

Nucleophilic Substitution Reactions

The presence of a halogen atom on the aromatic ring allows for nucleophilic substitution reactions, though these are often less facile on naphthalene systems compared to benzene rings unless activated by electron-withdrawing groups.

Replacement of Halogen Atom with Various Nucleophiles

The chlorine atom at the C3 position of this compound can be replaced by various nucleophiles. However, the reaction is not straightforward. The C1-methoxy group is electron-donating, which generally deactivates the ring towards nucleophilic aromatic substitution (SNAr) by increasing the electron density and destabilizing the negatively charged Meisenheimer intermediate.

Nonetheless, under forcing conditions or with specific catalytic systems, substitution can occur. For example, in the structurally related 2,3-dichloro-1,4-naphthoquinone, the chlorine at C3 is readily displaced by amine nucleophiles like 3,5-dimethoxyaniline (B133145) in the presence of a base. ajol.info While the quinone system is highly activated towards nucleophilic attack, this demonstrates the general reactivity of a chloro-substituent at that position.

Competitive Reaction Pathways

The primary competitive pathway in nucleophilic substitution reactions of haloarenes is the formation of an aryne intermediate via an elimination-addition mechanism. This is particularly relevant when using strong bases like lithium diisopropylamide (LDA) or sodium amide.

For this compound, treatment with a strong, sterically hindered base could potentially lead to the formation of the 1-methoxy-2,3-dehydronaphthalene aryne. Research has shown that the reaction of 2-chloro-1-methoxynaphthalene (B1626322) with LDA generates this aryne intermediate, which can then be trapped by nucleophiles like 3-cyanophthalides to form polycyclic quinones. arkat-usa.org In such a mechanism, the incoming nucleophile can add to either C2 or C3 of the aryne, potentially leading to a mixture of products. This pathway competes directly with any direct SNAr displacement of the chloride at C3.

Another competitive reaction involves the methoxy group. In certain systems, such as 2-sulfonyl-substituted 1-methoxynaphthalenes, the methoxy group at C1, rather than a halogen, is displaced by nucleophiles like Grignard reagents. rsc.org This chelation-assisted SNAr reaction is activated by the adjacent sulfonyl group. While this compound lacks such a strong activating group at C2, this highlights that the methoxy group itself can be a potential site of reaction under specific nucleophilic conditions.

Transformations of the Methoxy Group

The C1-methoxy group is not merely a directing group but can also be a site of chemical transformation.

The most common transformation is ether cleavage to yield the corresponding phenol (B47542) (or in this case, naphthol). This is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). This reaction would convert this compound into 3-Chloro-1-naphthol.

In a different type of transformation, the thermolysis of 4-aryl-3-chloro-2-hydroxy-2-cyclobuten-1-ones, which can be methylated to their corresponding chloroenol methyl ethers, leads to the formation of 3-chloro-1-hydroxy-2-methoxynaphthalenes. acs.org This rearrangement reaction constructs the substituted naphthalene ring and functionalizes the C1 and C2 positions simultaneously.

Furthermore, studies on the bacterial transformation of substituted naphthalenes have shown that methoxynaphthalenes can be metabolized. For example, Pseudomonas fluorescens can transform 1-methoxynaphthalene into 3-methoxysalicylic acid, indicating enzymatic cleavage and modification of the ring while the methoxy group initially remains intact. oup.com This suggests that under specific biocatalytic conditions, complex transformations involving both the ring and the methoxy substituent are possible.

Table 2: Summary of Potential Reactions and Transformations

| Reaction Type | Target Site | Typical Reagents | Expected Product Type | Reference |

|---|---|---|---|---|

| Electrophilic Substitution | C4 (major), C2 (minor) | Br₂, FeBr₃; NCS, FeCl₃ | Halogenated this compound | acs.org |

| Directed ortho-Metalation | C2 | 1. n-BuLi/TMEDA; 2. Electrophile (E⁺) | 2-Substituted-3-chloro-1-methoxynaphthalene | wikipedia.org |

| Nucleophilic Substitution (Aryne) | C3 (and C2) | LDA, Nucleophile | Mixture of substituted 1-methoxynaphthalenes | arkat-usa.org |

| Methoxy Group Cleavage | C1-OCH₃ | HBr or BBr₃ | 3-Chloro-1-naphthol | cdnsciencepub.com |

Demethylation and Ether Cleavage Reactions

The cleavage of the methyl ether in this compound to yield the corresponding naphthol is a fundamental transformation. Aryl methyl ethers are known to be cleaved by strong acids such as HBr and HI, though HCl is generally ineffective. googleapis.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a halide ion.

Modern methods have been developed for the demethylation of aryl methyl ethers under various conditions. For instance, microwave-assisted demethylation using the ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim][Br]) has proven effective for cleaving 1-methoxynaphthalene, achieving a 93% yield in 30 minutes. thieme-connect.com Another approach involves using a reagent pair of thiourea (B124793) and aluminum chloride (AlCl₃), which has been successfully applied to various substituted phenols and naphthols. googleapis.com It is anticipated that this compound would react under similar conditions, with the chloro-substituent potentially influencing the reaction rate due to its electron-withdrawing nature.

Table 1: Reagents for Demethylation of Aryl Methyl Ethers

| Reagent System | Conditions | Substrate Example | Key Features | Reference |

|---|---|---|---|---|

| HBr / HI | Strong acid, elevated temperature | General aryl ethers | Classic, but harsh conditions | googleapis.com |

| [bmim][Br] (Ionic Liquid) | Microwave irradiation, 200-220 °C, 30 min | 1-Methoxynaphthalene | Rapid, high yield, no additional acid required | thieme-connect.com |

| Thiourea / AlCl₃ | Heating (e.g., 90 °C, 3 h) | 1-Oxo-1,2,3,4-tetrahydro-6-methoxynaphthalene | Effective for various substituted phenols and naphthols | googleapis.com |

| BBr₃ | Inert solvent (e.g., CH₂Cl₂) | General aryl ethers | Common laboratory reagent for ether cleavage | rsc.org |

Oxidation and Reduction Chemistry

The oxidation of substituted naphthalenes can lead to various products, including naphthoquinones. The oxidation of naphthalenes by ruthenium tetroxide (RuO₄) has been studied kinetically. cdnsciencepub.com The reaction is initiated by an electrophilic attack, and its rate is accelerated by electron-donating substituents. cdnsciencepub.com This suggests that the oxidation of this compound would be slower than that of the parent 1-methoxynaphthalene due to the deactivating effect of the chlorine atom. The likely product of vigorous oxidation would be a chloro-substituted methoxy-1,4-naphthoquinone. For example, the related compound 2-methoxynaphthalene-1,4-dione (2-MNQ) has been synthesized and studied for its biological activity. researchgate.net

Reduction reactions of this compound are less documented. However, based on general principles, the naphthalene ring can be reduced under specific catalytic hydrogenation conditions. More commonly, functional groups are reduced. For instance, if other reducible groups were present, reagents like sodium borohydride (B1222165) or lithium aluminum hydride could be employed, with the latter being strong enough to potentially effect other transformations. By analogy with 1-chloro-8-methoxynaphthalene, reduction can selectively target certain functionalities to yield products like 1-chloro-8-hydroxynaphthalene without affecting the chloro-substituent.

Reactions Involving Carbene Intermediates

Dihalocarbene Additions and Ring Enlargement

One of the most characteristic reactions of methoxynaphthalenes is their ring enlargement upon reaction with dihalocarbenes, such as dichlorocarbene (B158193) (:CCl₂) or dibromocarbene (:CBr₂). Research on 1-methoxynaphthalene has shown that the carbene preferentially adds to the C3-C4 double bond of the naphthalene ring. publish.csiro.aucdnsciencepub.com This is due to the activating effect of the C-1 methoxy group. The resulting dihalocyclopropane intermediate is unstable and spontaneously undergoes a ring-expansion reaction, ultimately leading to a halogenated benzotropone.

Specifically, the reaction of 1-methoxynaphthalene with dichlorocarbene yields 7-chloro-2,3-benzotropone. publish.csiro.au Similarly, reaction with dibromocarbene affords bromotropones in good yields. cdnsciencepub.com It is therefore highly probable that this compound would undergo an analogous transformation. The dichlorocarbene would add to the C3-C4 bond, which is activated by the C-1 methoxy group, to form a transient cyclopropane (B1198618) adduct. Subsequent rearrangement and elimination would lead to a dichloro-substituted 2,3-benzotropone.

Table 2: Dihalocarbene Reactions with Methoxynaphthalenes

| Substrate | Carbene Source | Product | Key Observation | Reference |

|---|---|---|---|---|

| 1-Methoxynaphthalene | CHCl₃, base | 7-Chloro-2,3-benzotropone | Ring expansion via C3-C4 addition | publish.csiro.au |

| 1-Methoxynaphthalene | CHBr₃, base | Bromotropone | Good yield of ring-enlarged product | cdnsciencepub.com |

| 2-Methoxynaphthalene | CHBr₃, base | Bromotropone | Good yield of ring-enlarged product | cdnsciencepub.com |

| 3-Methoxybenzo[b]thiophen | Ethyl trichloroacetate, NaOMe | 3-Chlorothiochromone | Analogous ring expansion in a related heterocyclic system | publish.csiro.au |

Mechanistic Divergence: Radical vs. Ionic Pathways

Chemical reactions can often proceed through different mechanistic pathways, most commonly ionic or radical routes. Ionic pathways involve intermediates with full or partial charges, such as carbocations or carbanions, and are typical for reactions like electrophilic aromatic substitution. In contrast, radical pathways involve highly reactive species with unpaired electrons.

While many reactions of aromatic ethers are ionic, radical mechanisms can be operative under certain conditions. For instance, the reaction of anisole (B1667542) with phenyl(tribromomethyl)mercury (B13817569) as a carbene source has been suggested to involve a radical mechanism to explain some of the observed products. cdnsciencepub.com Furthermore, the reaction of 1-alkoxynaphthalenes with copper(II) halides is believed to proceed via the formation of a radical cation through an electron-transfer process.

For this compound, an electrophilic attack (e.g., by a carbene) would typically be considered an ionic process. However, the possibility of a single-electron transfer (SET) mechanism, leading to a radical cation intermediate, cannot be entirely dismissed, especially in reactions involving transition metals or specific photochemical conditions. The divergence between these pathways would depend on the reagents, solvent, and energy input (thermal or photochemical). cdnsciencepub.comlookchem.com

Advanced Mechanistic Elucidation

Kinetic and Thermodynamic Control in Reactions

The outcome of a chemical reaction that can form two or more different products is often determined by whether the reaction is under kinetic or thermodynamic control. wikipedia.org

Kinetic Control: At lower temperatures or with short reaction times, the major product is the one that is formed fastest (i.e., has the lowest activation energy). This product is known as the kinetic product. libretexts.org

Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction can reach equilibrium. The major product will be the most stable one (i.e., has the lowest Gibbs free energy), known as the thermodynamic product. wikipedia.orglibretexts.org

This principle is highly relevant to the chemistry of substituted naphthalenes. A classic example is the deprotonation of an unsymmetrical ketone, where sterically demanding bases at low temperatures favor the formation of the kinetic enolate (from the less hindered side), while smaller bases at higher temperatures allow for equilibrium to be established, favoring the more stable, more substituted thermodynamic enolate. masterorganicchemistry.com

In the context of this compound, regioselectivity in reactions like electrophilic substitution or metallation could be subject to such control. For example, the lithiation of the parent 1-methoxynaphthalene can be directed to either the C-2 position (kinetic control using n-BuLi/TMEDA) or the C-8 position (thermodynamic control using t-BuLi). The presence of the chloro group at C-3 would influence the energies of the possible intermediates and transition states, but the fundamental principles of kinetic versus thermodynamic control would still apply, allowing for selective product formation by carefully choosing the reaction conditions (reagents, solvent, temperature). libretexts.org

Role of Substituent Electronic and Steric Effects

The chemical reactivity of this compound is intricately governed by the electronic and steric effects originating from its chloro and methoxy substituents. The interplay of these effects dictates the regioselectivity and rate of its reactions, particularly in electrophilic aromatic substitution and nucleophilic substitution reactions.

The methoxy group (-OCH₃) at the C-1 position is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the naphthalene ring through resonance. Conversely, the chlorine atom (-Cl) at the C-3 position is a deactivating group due to its inductive electron-withdrawing effect, while it also directs incoming electrophiles to the ortho and para positions. This creates a complex pattern of activation and deactivation across the naphthalene nucleus.

Steric hindrance also plays a significant role. The larger size of the methoxy group compared to a hydrogen atom can sterically hinder attack at the adjacent C-2 position. Similarly, the chlorine atom at C-3 can sterically influence the accessibility of neighboring positions. This is particularly evident in reactions involving bulky reagents. For example, in nitration reactions of 1-methoxynaphthalene, more of the 4-isomer is typically formed than the 2-isomer, a phenomenon attributed to the steric requirement of the methoxy group. chimia.ch

The electronic effects of substituents are also crucial in nucleophilic aromatic substitution reactions. While the chloro group is a leaving group, its reactivity is modulated by the electron-donating methoxy group, which can stabilize the C-Cl bond, making nucleophilic displacement less favorable compared to a naphthalene ring with only electron-withdrawing groups.

Research on related compounds provides further insight. For instance, studies on the lithiation of 1-methoxynaphthalene have shown that the choice of reagent can overcome steric effects to achieve substitution at different positions. The reactivity of this compound can be compared with its isomers to understand the impact of substituent positioning. For example, in 1-chloro-2-methoxynaphthalene, the proximity of the chloro and methoxy groups leads to different reactivity patterns in nucleophilic substitution at the C-1 position compared to this compound.

The following table summarizes the directing effects of the substituents on this compound:

Directing Effects of Substituents on this compound

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Methoxy (-OCH₃) | C-1 | Activating (Resonance) | ortho, para (positions 2, 4, 5, and 7) |

| Chlorine (-Cl) | C-3 | Deactivating (Inductive) | ortho, para (positions 2, 4, and 8) |

The combined influence of these electronic and steric factors results in a nuanced reactivity profile for this compound, making it a subject of interest for mechanistic investigations in organic synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a critical tool for identifying the functional groups and determining the molecular structure of a compound. For 3-Chloro-1-methoxynaphthalene, the analysis of its vibrational modes relies on a comparative study with 1-methoxynaphthalene (B125815).

The FT-IR spectrum is instrumental in identifying the characteristic vibrations of the functional groups within a molecule. The analysis for this compound is based on the well-documented spectrum of 1-methoxynaphthalene. researchgate.net The introduction of a chlorine atom at the 3-position is expected to introduce specific vibrations and perturb existing ones.

The C-H stretching vibrations of the naphthalene (B1677914) ring in the parent compound are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net These are expected to persist in this compound. The methoxy (B1213986) group (-OCH₃) introduces characteristic symmetric and asymmetric C-H stretching vibrations, usually found between 3000-2900 cm⁻¹. derpharmachemica.com The C-O-C asymmetric and symmetric stretching vibrations of the ether linkage in 1-methoxynaphthalene are also well-defined. researchgate.net

Table 1: Predicted FT-IR Spectral Data for this compound based on 1-Methoxynaphthalene (Note: This table presents data for 1-methoxynaphthalene. The presence of a chlorine atom at the C-3 position in this compound will cause shifts in these frequencies and introduce new bands, notably the C-Cl stretch.)

| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode for 1-Methoxynaphthalene) researchgate.net | Expected Influence of C-3 Chlorine |

| ~3054 | Medium | Aromatic C-H Stretching | Minor shifts expected |

| ~2935 | Medium | Asymmetric/Symmetric C-H Stretching of -OCH₃ | Minor shifts expected |

| ~1598 | Strong | Aromatic C=C Stretching | Potential shifts due to electronic effects |

| ~1400 | Strong | C-H In-plane Bending | Potential shifts due to substitution pattern change |

| ~1258 | Strong | Asymmetric C-O-C Stretching | Potential shifts due to electronic effects |

| ~850-550 | - | Not Applicable | New strong to medium band for C-Cl Stretch expected |

| ~775 | Strong | C-H Out-of-plane Bending | Significant shifts expected due to altered substitution |

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The FT-Raman spectrum of 1-methoxynaphthalene has been thoroughly analyzed and serves as the foundation for predicting the spectrum of its chlorinated derivative. researchgate.net

In the FT-Raman spectrum of 1-methoxynaphthalene, the aromatic C=C stretching vibrations are typically strong. researchgate.net The introduction of the chloro-substituent is not expected to eliminate these, but may shift their frequencies. The C-Cl stretching vibration, while visible in IR, can also appear in the Raman spectrum. Symmetrical vibrations of the naphthalene ring system are often more prominent in Raman than in IR spectra and are sensitive to substitution.

Table 2: Predicted FT-Raman Spectral Data for this compound based on 1-Methoxynaphthalene (Note: This table presents data for 1-methoxynaphthalene. The C-3 chlorine substituent will alter these frequencies and intensities.)

| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode for 1-Methoxynaphthalene) researchgate.net | Expected Influence of C-3 Chlorine |

| ~3054 | Strong | Aromatic C-H Stretching | Minor shifts expected |

| ~2935 | Medium | Asymmetric/Symmetric C-H Stretching of -OCH₃ | Minor shifts expected |

| ~1598 | Medium | Aromatic C=C Stretching | Potential shifts due to electronic effects |

| ~1430 | Strong | C-H In-plane Bending | Potential shifts due to substitution pattern change |

| ~1380 | Very Strong | Ring C-C Stretching | Potential shifts due to electronic effects |

| ~775 | Medium | C-H Out-of-plane Bending | Significant shifts expected due to altered substitution |

Normal Coordinate Analysis (NCA) is a computational method used to assign vibrational frequencies to specific molecular motions. This analysis has been performed for 1-methoxynaphthalene, assuming Cₛ point group symmetry, leading to the classification of its 60 fundamental vibrations into 41 in-plane (A') and 19 out-of-plane (A'') modes. researchgate.net The Potential Energy Distribution (PED) further quantifies the contribution of each internal coordinate to a specific normal mode, confirming the assignments. researchgate.net

For this compound, a similar computational study would be necessary for precise assignments. The introduction of the chlorine atom would lower the symmetry of the molecule. The analysis would need to account for new vibrational modes associated with the C-Cl bond, namely the C-Cl stretching, in-plane bending, and out-of-plane bending vibrations. The PED would be crucial to understand the extent of mixing between the C-Cl vibrations and the vibrations of the naphthalene ring and methoxy group. Based on studies of similar chlorinated aromatic compounds, the C-Cl stretching mode is expected to be a relatively pure vibration. core.ac.uk

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Modes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. The spectrum of 1-methoxynaphthalene is well-characterized, showing distinct signals for the methoxy protons and the seven aromatic protons. chemicalbook.comnih.gov

For this compound, we would expect to see:

A singlet for the three methoxy (-OCH₃) protons. Its chemical shift would be similar to that in 1-methoxynaphthalene (around 3.9 ppm). chemicalbook.com

Signals for the six remaining aromatic protons. The substitution pattern (1-methoxy, 3-chloro) will dictate the chemical shifts and coupling patterns (multiplicities). The chlorine atom is electron-withdrawing, which will deshield (shift downfield) the adjacent protons at the C-2 and C-4 positions. The proton at C-2, being ortho to both the methoxy and chloro groups, would likely appear as a singlet or a narrow doublet and be significantly shifted. The proton at C-4, also ortho to the chlorine, would appear as a singlet or narrow doublet and be shifted downfield. The remaining protons on the other ring (H-5, H-6, H-7, H-8) would experience smaller shifts but their coupling patterns would help in their assignment.

Table 3: Predicted ¹H NMR Spectral Data for this compound (Note: This table is a prediction based on known data for 1-methoxynaphthalene and general substituent effects. Exact values require experimental measurement.)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| -OCH₃ | ~3.9 - 4.0 | Singlet (s) | Similar to parent compound. |

| H-2 | Downfield | Singlet (s) or Doublet (d) | Deshielded by adjacent -OCH₃ and -Cl groups. |

| H-4 | Downfield | Singlet (s) or Doublet (d) | Deshielded by adjacent -Cl group. |

| H-5 | ~7.8 - 8.2 | Doublet (d) | Peri-interaction with -OCH₃. |

| H-6, H-7 | ~7.3 - 7.6 | Multiplet (m) or Triplet (t) | Complex coupling expected. |

| H-8 | ~7.5 - 7.9 | Doublet (d) | Standard aromatic region. |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. 1-Methoxynaphthalene has 11 distinct carbon signals. nih.govchemicalbook.com

In this compound, we also expect 11 distinct signals:

The methoxy carbon (-OCH₃) signal, typically around 55-60 ppm.

Ten aromatic carbon signals. The C-1 carbon, attached to the strongly electron-donating methoxy group, would remain significantly shielded (upfield) compared to other substituted carbons. The C-3 carbon, directly bonded to the electronegative chlorine atom, will be deshielded (shifted downfield). The carbons ortho and para to the chlorine (C-2, C-4, and C-10) will also experience downfield shifts of varying magnitudes. The chemical shifts of carbons in the unsubstituted ring (C-5, C-6, C-7, C-8) will be less affected but still distinguishable.

Table 4: Predicted ¹³C NMR Spectral Data for this compound (Note: This table is a prediction based on known data for 1-methoxynaphthalene and established carbon chemical shift rules. Exact values require experimental measurement.)

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| -OCH₃ | ~55 | Typical range for methoxy carbons. |

| C1 | ~155 | Shielded by -OCH₃ group. |

| C2 | ~100-110 | Influenced by both -OCH₃ and -Cl. |

| C3 | ~125-135 | Deshielded by direct attachment to Cl. |

| C4 | ~120-130 | Influenced by -Cl. |

| C4a | ~125-135 | Bridgehead carbon. |

| C5 | ~125-130 | Standard aromatic region. |

| C6 | ~122-127 | Standard aromatic region. |

| C7 | ~125-130 | Standard aromatic region. |

| C8 | ~120-125 | Standard aromatic region. |

| C8a | ~134 | Bridgehead carbon. |

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR spectroscopy is essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the substitution pattern of this compound. Techniques such as COSY, HSQC, and HMBC provide a comprehensive map of the molecule's covalent framework. ucl.ac.ukcam.ac.uk

To facilitate this analysis, expected ¹H and ¹³C chemical shifts are predicted based on the known effects of chloro and methoxy substituents on the naphthalene ring.

Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Name | Atom Type | Expected Chemical Shift (ppm) |

| H-2 | Aromatic CH | ~7.30 - 7.40 |

| H-4 | Aromatic CH | ~7.80 - 7.90 |

| H-5 | Aromatic CH | ~8.00 - 8.10 |

| H-6 | Aromatic CH | ~7.50 - 7.60 |

| H-7 | Aromatic CH | ~7.40 - 7.50 |

| H-8 | Aromatic CH | ~7.70 - 7.80 |

| OCH₃ | Methyl H | ~4.00 - 4.10 |

| C-1 | Aromatic C-O | ~155 - 157 |

| C-2 | Aromatic C-H | ~115 - 117 |

| C-3 | Aromatic C-Cl | ~128 - 130 |

| C-4 | Aromatic C-H | ~125 - 127 |

| C-4a | Aromatic C-q | ~126 - 128 |

| C-5 | Aromatic C-H | ~128 - 130 |

| C-6 | Aromatic C-H | ~124 - 126 |

| C-7 | Aromatic C-H | ~126 - 128 |

| C-8 | Aromatic C-H | ~122 - 124 |

| C-8a | Aromatic C-q | ~133 - 135 |

| OCH₃ | Methyl C | ~56 - 58 |

Note: These are predicted values. Actual experimental values may vary.

Correlation Spectroscopy (COSY)

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the following correlations would be expected:

A cross-peak between the H-2 and H-4 signals, confirming their ortho relationship is interrupted by the chlorine at C-3.

A strong correlation between H-5 and H-6, H-6 and H-7, and H-7 and H-8, confirming the connectivity of the unsubstituted ring.

The absence of a correlation between H-4 and H-5 would support the C-4a to C-8a bridge.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹J-CH coupling). This technique is crucial for assigning the carbon signals based on the already assigned proton signals. rsc.org

The proton at ~4.05 ppm would correlate to the methyl carbon at ~57 ppm.

Aromatic protons would show cross-peaks to their corresponding carbons in the predicted regions, for instance, the H-2 proton signal would correlate with the C-2 carbon signal.

Quaternary carbons (C-1, C-3, C-4a, C-8a) would be absent from the HSQC spectrum, which aids in their identification. github.io

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment detects longer-range correlations between protons and carbons (typically two or three bonds, ²J-CH and ³J-CH). This is the key experiment for piecing together the molecular fragments and confirming the substitution pattern.

Confirmation of Methoxy Group Position: The protons of the methoxy group (~4.05 ppm) are expected to show a strong correlation to the C-1 carbon (~156 ppm), confirming the OCH₃ group is at the C-1 position. A weaker two-bond correlation to C-2 might also be observed.

Confirmation of Chloro Group Position: The H-2 proton would show a three-bond correlation to the quaternary carbon C-4 and a two-bond correlation to the chlorine-bearing C-3. The H-4 proton would show correlations to C-2, C-5, and the quaternary carbon C-4a, definitively placing the chlorine atom at the C-3 position.

Ring Assembly: Correlations from H-5 to C-4, C-7, and C-8a, and from H-8 to C-1, C-6, and C-8a would confirm the fusion of the two aromatic rings.

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. acs.org For this compound (C₁₁H₉ClO), the expected monoisotopic mass is approximately 192.0342 g/mol .

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), two distinct peaks will be observed for the molecular ion:

M⁺: The peak corresponding to the molecule containing the ³⁵Cl isotope.

[M+2]⁺: A peak two mass units higher, corresponding to the molecule with the ³⁷Cl isotope. The intensity of the [M+2]⁺ peak is expected to be approximately one-third (ca. 32%) of the M⁺ peak's intensity. acs.org

Expected High-Resolution Mass Spectrometry Data for this compound

| m/z (Calculated) | Formula | Fragment Identity |

| 192.0342 | [C₁₁H₉³⁵ClO]⁺ | Molecular Ion (M⁺) |

| 194.0312 | [C₁₁H₉³⁷ClO]⁺ | Molecular Ion Isotope Peak ([M+2]⁺) |

| 177.0107 | [C₁₀H₆³⁵ClO]⁺ | [M - CH₃]⁺ |

| 157.0418 | [C₁₁H₉O]⁺ | [M - Cl]⁺ |

| 149.0233 | [C₉H₆³⁵Cl]⁺ | [M - CO - CH₃]⁺ |

| 129.0362 | [C₁₀H₉]⁺ | [M - Cl - CO]⁺ |

Note: These are predicted values based on likely fragmentation pathways. Actual observed fragments may vary based on ionization conditions.

The fragmentation pattern provides further structural evidence. Common fragmentation pathways for this molecule under electron ionization (EI) would likely include:

Loss of a methyl radical (•CH₃): A primary fragmentation would be the cleavage of the methoxy group, leading to a stable cation at m/z 177.

Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond would result in a fragment ion at m/z 157.

Loss of a methoxy radical (•OCH₃): This would produce a chloronaphthyl cation at m/z 161.

Loss of carbon monoxide (CO): Following the initial loss of the methyl group, the resulting ion can lose a molecule of CO to form a fragment at m/z 149.

By combining the precise mass measurements from HRMS with the detailed connectivity map from 2D NMR, the structure of this compound can be unequivocally confirmed.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for the computational study of organic molecules. google.com For substituted naphthalenes, DFT methods, particularly those including dispersion corrections (like B3LYP-D3), have been shown to provide accurate results for electronic and structural properties when used with appropriate basis sets such as 6-311++G(d,p). nih.govresearchgate.net These calculations are instrumental in understanding the influence of substituents on the naphthalene (B1677914) core.

The first step in most computational studies is the geometry optimization of the molecule. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For 3-Chloro-1-methoxynaphthalene, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, would be employed to achieve this. tandfonline.com The resulting optimized structure provides the equilibrium geometry of the molecule in the gas phase. It is expected that the presence of the chloro and methoxy (B1213986) substituents would induce some distortions in the planarity of the naphthalene ring system compared to unsubstituted naphthalene. The C-Cl and C-O bond lengths, as well as the orientation of the methoxy group, are key parameters determined in this step. These optimized geometries are crucial as they form the basis for all subsequent calculations of molecular properties. explorationpub.com

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative) This table presents illustrative data based on typical bond lengths and angles for similar aromatic compounds, as specific calculated values for this compound were not found in the searched literature.

| Parameter | Value |

|---|---|

| C1-O Bond Length (Å) | 1.365 |

| C3-Cl Bond Length (Å) | 1.740 |

| C1-C2 Bond Length (Å) | 1.370 |

| C2-C3 Bond Length (Å) | 1.415 |

| C3-C4 Bond Length (Å) | 1.368 |

| C1-O-CH3 Bond Angle (°) | 117.5 |

| C2-C3-Cl Bond Angle (°) | 119.8 |

Once the geometry is optimized, the electronic structure of this compound can be analyzed in detail. This provides insights into the molecule's reactivity, stability, and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. wuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important parameter for determining the molecule's kinetic stability and chemical reactivity. scispace.com

For this compound, the HOMO is expected to be localized primarily on the naphthalene ring and the oxygen atom of the methoxy group, which are electron-rich regions. The LUMO is likely to be distributed over the aromatic system, with potential contributions from the carbon atom attached to the electron-withdrawing chlorine atom. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. researchgate.net DFT calculations provide the energies of these orbitals and their spatial distribution. samipubco.com

Table 2: Representative Frontier Molecular Orbital Energies for this compound (Illustrative) This table presents illustrative data based on typical values for substituted naphthalenes from DFT calculations, as specific calculated values for this compound were not found in the searched literature.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 5.30 |

Charge distribution analysis provides information about the partial atomic charges on each atom in the molecule. This helps in understanding the electrostatic potential and identifying electrophilic and nucleophilic sites. Two common methods for this analysis are Mulliken population analysis and Natural Population Analysis (NPA), which is part of the Natural Bond Orbital (NBO) analysis. uni-muenchen.deuni-muenchen.de

Mulliken population analysis partitions the total electron density among the atoms. uni-muenchen.de However, it is known to be highly dependent on the basis set used. uni-muenchen.de NPA is generally considered more robust and less basis set dependent. nih.gov For this compound, it is expected that the electronegative chlorine and oxygen atoms will carry negative partial charges, while the carbon atoms attached to them will have positive partial charges. The hydrogen atoms are generally expected to be slightly positive. This charge distribution influences the molecule's dipole moment and its interactions with other molecules. researchgate.net

Table 3: Representative Mulliken and Natural Population Analysis (NPA) Charges for Selected Atoms in this compound (Illustrative) This table presents illustrative data based on general principles of charge distribution in similar molecules, as specific calculated values for this compound were not found in the searched literature.

| Atom | Mulliken Charge (e) | NPA Charge (e) |

|---|---|---|

| Cl | -0.15 | -0.25 |

| O (methoxy) | -0.40 | -0.55 |

| C1 | 0.30 | 0.45 |

| C3 | 0.10 | 0.20 |

Natural Bond Orbital (NBO) analysis transforms the complex molecular wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure elements such as bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewisc.edu This analysis is particularly useful for understanding intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule.

By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can quantify the delocalization of electron density. rsc.org In this compound, significant interactions would be expected between the lone pairs on the oxygen and chlorine atoms and the antibonding orbitals (π*) of the naphthalene ring. The energy of these interactions, calculated using second-order perturbation theory within the NBO framework, provides a measure of their stabilizing effect. rsc.org

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

The calculation of vibrational frequencies helps in the assignment of bands observed in infrared (IR) and Raman spectra. researchgate.net For this compound, the calculated vibrational spectrum would show characteristic stretching frequencies for C-H, C-C, C-O, and C-Cl bonds, as well as various bending and torsional modes. Comparing the calculated frequencies (often scaled to account for anharmonicity and other systematic errors) with experimental spectra aids in the structural characterization of the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) chemical shifts are another important spectroscopic parameter that can be predicted using DFT. pdx.edu The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. mdpi.com By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C can be predicted. ualberta.ca These theoretical chemical shifts can be invaluable for assigning experimental NMR spectra and confirming the molecular structure. mdpi.com For this compound, the predicted chemical shifts would be influenced by the electronic effects of the chloro and methoxy groups.

Table 4: Representative Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound (Illustrative) This table presents illustrative data based on typical values for substituted naphthalenes, as specific calculated values for this compound were not found in the searched literature.

| Spectroscopic Parameter | Predicted Value |

|---|---|

| C-Cl Stretch (cm⁻¹) | ~750 |

| Aromatic C-O Stretch (cm⁻¹) | ~1250 |

| ¹H NMR (OCH₃) (ppm) | ~3.9 |

| ¹³C NMR (C1) (ppm) | ~155 |

| ¹³C NMR (C3) (ppm) | ~128 |

Electronic Structure Analysis

Charge Distribution Analysis (Mulliken, Natural Population Analysis)

Mechanistic Modeling and Reaction Pathway Exploration

The elucidation of reaction mechanisms is a cornerstone of computational chemistry. For this compound, theoretical modeling can predict the most likely pathways for its transformation under various conditions. Density Functional Theory (DFT) is a common and effective method for studying the reaction mechanisms of aromatic compounds. mdpi.com These calculations can map out the potential energy surface of a reaction, identifying key intermediates and transition states.

A critical aspect of mechanistic modeling is the identification of transition states (TS) and the calculation of the associated energy barriers. The transition state represents the highest energy point along the reaction coordinate, and the energy barrier (activation energy) determines the reaction rate. For reactions involving this compound, such as nucleophilic aromatic substitution or electrophilic attack, computational methods can pinpoint the geometry of the transition state and its energy relative to the reactants.

For instance, in a hypothetical nucleophilic substitution reaction where the methoxy group is displaced, the transition state would involve the attacking nucleophile and the leaving group simultaneously interacting with the naphthalene ring. The energy barrier for this process can be calculated, providing a quantitative measure of the reaction's feasibility.

Illustrative Data Table: Calculated Energy Barriers for a Hypothetical Reaction

| Reaction Pathway | Transition State (TS) | Calculated Energy Barrier (kcal/mol) |

| Nucleophilic Substitution at C1 | TS1 | 25.8 |

| Electrophilic Attack at C4 | TS2 | 18.2 |

| Side-chain reaction | TS3 | 30.5 |

| Note: These values are hypothetical and serve as an illustration of typical computational outputs for similar aromatic compounds. |

Kinetic Isotope Effects (KIEs) provide powerful experimental evidence for proposed reaction mechanisms. Computational chemistry can simulate KIEs by calculating the vibrational frequencies of reactants and transition states for different isotopes (e.g., replacing hydrogen with deuterium). These simulations can predict the magnitude of the KIE for a given mechanism. If the computationally predicted KIE matches the experimentally observed value, it lends strong support to the proposed reaction pathway. For instance, in a reaction where a C-H bond is broken in the rate-determining step, a significant primary KIE would be expected and could be computationally verified.

Solvent Effects on Reaction Energetics

Molecular Dynamics Simulations (if applicable for reaction kinetics)

While static quantum chemical calculations are excellent for mapping potential energy surfaces, Molecular Dynamics (MD) simulations can provide insights into the dynamic aspects of a reaction. MD simulations follow the trajectory of atoms and molecules over time, allowing for the study of reaction kinetics and the influence of molecular motion on reactivity. For a molecule like this compound, MD simulations could be used to study its conformational dynamics or its interaction with a solvent or a biological receptor over time.

Comparative Computational Analysis with Isomeric and Analogous Naphthalene Derivatives

To better understand the properties of this compound, it is useful to compare its computational data with that of its isomers and other related naphthalene derivatives. For example, comparing the calculated properties of this compound with those of 1-chloro-2-methoxynaphthalene (B175985) or 6-bromo-1-chloro-2-methoxynaphthalene (B3305845) can highlight the influence of substituent position on electronic structure and reactivity.

Computational studies on various substituted naphthalenes have shown that the position and nature of substituents significantly affect their properties. acs.orgmdpi.com For example, the presence of electron-donating or electron-withdrawing groups can alter the electron density distribution in the naphthalene ring, thereby influencing its susceptibility to electrophilic or nucleophilic attack. Comparative analysis can also extend to photophysical properties, where theoretical calculations can predict absorption and emission spectra, as has been done for other naphthalene derivatives. mdpi.com

Interactive Data Table: Comparison of Calculated Properties for Naphthalene Derivatives

| Compound | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| This compound (Hypothetical) | 2.1 | -6.5 | -1.2 |

| 1-Chloro-2-methoxynaphthalene (Hypothetical) | 2.5 | -6.7 | -1.1 |

| Naphthalene | 0.0 | -6.1 | -0.9 |

| 1-Methoxynaphthalene (B125815) | 1.5 | -6.2 | -1.0 |

| Note: The values for the substituted naphthalenes are illustrative and based on general trends observed in computational studies of similar aromatic compounds. |

By systematically applying these computational methodologies, a comprehensive theoretical understanding of this compound can be achieved, paving the way for its potential use in various fields of chemical science.

Derivatization and Synthetic Utility of 3 Chloro 1 Methoxynaphthalene

Precursor in Complex Naphthalene (B1677914) Scaffold Construction

3-Chloro-1-methoxynaphthalene serves as a foundational element for the synthesis of more elaborate naphthalene-based structures. The chloro and methoxy (B1213986) groups can be manipulated or can direct further substitution, enabling the assembly of highly functionalized derivatives.

One key transformation involves the generation of a highly reactive aryne intermediate, 1-methoxy-2,3-dehydronaphthalene, from this compound. This aryne can undergo cycloaddition reactions with various partners. For instance, its reaction with 3-cyanophthalides in the presence of a strong base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) yields functionalized naphthacene-5,12-diones. arkat-usa.org This method provides a convenient route to annulated polycyclic quinone systems, which are important structural motifs in medicinal chemistry and materials science. arkat-usa.org

Thermolysis of related chloro-enol methyl ethers, which can be conceptually derived from precursors like this compound, can lead to the formation of 3-chloro-1-hydroxy-2-methoxynaphthalenes. acs.org This highlights another pathway for introducing additional functionality onto the naphthalene core, further expanding its synthetic potential.

Synthesis of Functionalized Polycyclic Aromatic Hydrocarbons (PAHs)

The construction of larger, fused aromatic systems is a significant application of naphthalene derivatives. Modern synthetic methods are continuously being developed to create complex PAHs, driven by their interesting electronic and photophysical properties. researchgate.net this compound is a valuable starting material in this context, particularly through aryne-mediated annulation reactions.

The generation of 1-methoxy-2,3-dehydronaphthalene from this compound allows for its use in formal [4+2] cycloadditions. The reaction with 3-cyanophthalides, for example, directly constructs the tetracyclic framework of naphthacene-5,12-diones. arkat-usa.org This strategy is superior to many traditional methods that often require harsh conditions. arkat-usa.org The resulting functionalized PAHs are of interest as they can serve as building blocks for new carbon allotropes or as spacers in advanced materials. arkat-usa.org

The development of such synthetic routes is crucial as the properties of PAHs are directly tied to their structure, and methods that allow for precise functionalization are highly sought after for creating tailored materials for organic electronics and biological applications. nih.govbeilstein-journals.org

Development of Advanced Organic Building Blocks

The true versatility of this compound is most evident in its role as a platform for creating other advanced organic building blocks. chemdiv.com The chloro-substituent is particularly amenable to a wide range of transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings can be employed to substitute the chlorine atom with various aryl, alkyl, or amino groups. This functionalization turns a relatively simple starting material into a highly tailored intermediate, ready for incorporation into more complex target molecules. acs.orgacs.org For example, the related compound 2-chloro-1-methoxynaphthalene (B1626322) can react under specific conditions to form aminonaphthacenes, demonstrating the potential for C-N bond formation. arkat-usa.org

The table below summarizes representative cross-coupling reactions that are broadly applicable to aryl chlorides like this compound, showcasing the diversity of structures that can be accessed.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / Base | Biaryl |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand / Base | Arylamine |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Arylalkyne |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | Arylalkene |

This table presents generalized examples of cross-coupling reactions applicable to aryl chlorides. Specific conditions for this compound may vary.

These transformations are fundamental in modern organic synthesis, enabling the construction of pharmaceuticals, agrochemicals, and materials for organic light-emitting diodes (OLEDs).

Applications in Catalyst Development and Ligand Design

The structural framework of this compound and its derivatives can be incorporated into the design of sophisticated ligands for asymmetric catalysis. The naphthalene backbone provides a rigid and sterically defined scaffold, which is a desirable feature for creating effective chiral ligands.

While direct use of this compound in a final ligand is not extensively documented, its derivatives serve as key intermediates. For example, in the synthesis of complex biaryl ligands, a methoxynaphthyl group can be introduced via a Suzuki cross-coupling reaction. Subsequent transformations, including demethylation, can yield a hydroxynaphthyl moiety capable of coordinating to a metal center.

In one reported synthesis, a 2-methoxynaphthylboronic acid was coupled with 1,3-dichloroisoquinoline. A similar strategy could be envisioned where a boronic acid derived from this compound is used to construct new phosphine, N-heterocyclic carbene (NHC), or other types of ligands. rsc.orgchemrxiv.org The development of such ligands is a cornerstone of modern organometallic chemistry, enabling a vast array of enantioselective transformations. rsc.org The systematic screening and design of these ligands are critical for discovering new catalytic activities and improving existing ones. chemrxiv.orgtum.de

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The synthesis of polysubstituted naphthalenes has traditionally relied on methods like electrophilic aromatic substitution, which can sometimes lack regiocontrol and require harsh conditions. nih.gov Modern synthetic chemistry is moving towards strategies that offer greater precision, efficiency, and sustainability.

Future synthetic efforts for compounds like 3-Chloro-1-methoxynaphthalene are expected to pivot towards cutting-edge, environmentally conscious methodologies. A primary area of focus is the direct functionalization of C-H bonds, which minimizes the need for pre-functionalized starting materials and reduces waste. anr.fr Palladium-catalyzed C-H activation, for example, has been used for the regioselective oxygenation and halogenation of naphthaldehyde derivatives and could be adapted for more complex systems. anr.fr Another innovative approach involves skeletal editing, such as the nitrogen-to-carbon transmutation of isoquinolines, which provides a novel pathway to construct the naphthalene (B1677914) core with precise substituent placement. nih.gov

Furthermore, cycloaddition reactions, like the Diels-Alder reaction between 2-pyrones and aryne intermediates, are being refined to produce highly functionalized naphthalenes in a single step. rsc.org The development of "on water" syntheses and other green chemistry approaches, which reduce the reliance on volatile organic solvents, represents a significant trend toward sustainability. ayshzj.comnih.gov Advances in catalytic processes are also enhancing the purity and yield of naphthalene derivatives, making production more cost-effective and environmentally friendly. marketresearchintellect.com

| Synthetic Strategy | Traditional Approach | Emerging Novel/Sustainable Approach | Potential Advantage |

| Core Formation | Electrophilic Aromatic Substitution | [4+2] Cycloaddition; Annulation via Fischer Carbenes nih.gov | High regioselectivity, milder reaction conditions. |

| Functionalization | Introduction of directing groups followed by substitution | Direct C-H activation/functionalization anr.fr | Atom economy, reduced number of synthetic steps. |

| Process Conditions | Use of organic solvents (e.g., nitrobenzene, carbon disulfide) wordpress.com | Use of water or other green solvents; improved catalysts ayshzj.commarketresearchintellect.com | Reduced environmental impact, enhanced safety. |

| Precursor Strategy | Multi-step synthesis of functionalized precursors | Skeletal editing (e.g., N-to-C transmutation of isoquinolines) nih.gov | Access to unique substitution patterns from readily available heterocycles. |

Exploration of Underutilized Reactivity Modes

The reactivity of the naphthalene core is well-established, with electrophilic substitutions typically favoring the alpha-position (C1, C4, C5, C8) due to the formation of a more stable carbocation intermediate. libretexts.orgwikipedia.org In this compound, the directing effects of the existing substituents create a complex reactivity landscape that remains largely untapped. The methoxy (B1213986) group is a strong activating, ortho-para director, while the chloro group is a deactivating, ortho-para director. Their combined influence could be harnessed for highly selective transformations.

Future research will likely delve into less common reactivity modes. This includes exploring peri-interactions between substituents at the C1 and C8 positions, which can significantly alter the molecule's chemical behavior. rsc.org While this compound does not have a peri-substituent, synthetic strategies could be designed to introduce one, unlocking novel reactivity.

Another area for exploration is the selective functionalization at positions that are electronically or sterically disfavored. For instance, developing catalytic systems that can override the innate directing group effects to functionalize the C6 or C7 positions would provide access to new isomers with potentially unique properties. The use of the naphthalene ring as a platform for more complex reactions, such as transition-metal-catalyzed cross-coupling reactions at the chlorinated position or ortho-metalation directed by the methoxy group, offers pathways to elaborate the core structure in ways that have not been systematically investigated.